ethyl (5E)-4-(2-chlorophenyl)-5-hydroxyimino-2,7,7-trimethyl-6,8-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl (5E)-4-(2-chlorophenyl)-5-hydroxyimino-2,7,7-trimethyl-6,8-dihydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a chlorophenyl group, and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5E)-4-(2-chlorophenyl)-5-hydroxyimino-2,7,7-trimethyl-6,8-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the chlorophenyl group, and the addition of the hydroxyimino functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5E)-4-(2-chlorophenyl)-5-hydroxyimino-2,7,7-trimethyl-6,8-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyimino group may yield nitroso or nitro compounds, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl (5E)-4-(2-chlorophenyl)-5-hydroxyimino-2,7,7-trimethyl-6,8-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of ethyl (5E)-4-(2-chlorophenyl)-5-hydroxyimino-2,7,7-trimethyl-6,8-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group may play a key role in binding to target proteins or enzymes, leading to modulation of their activity. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents, such as:
- 4-(2-chlorophenyl)-2,7,7-trimethyl-6,8-dihydroquinoline-3-carboxylate
- 4-(2-bromophenyl)-2,7,7-trimethyl-6,8-dihydroquinoline-3-carboxylate
- 4-(2-fluorophenyl)-2,7,7-trimethyl-6,8-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl (5E)-4-(2-chlorophenyl)-5-hydroxyimino-2,7,7-trimethyl-6,8-dihydroquinoline-3-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
ethyl (5E)-4-(2-chlorophenyl)-5-hydroxyimino-2,7,7-trimethyl-6,8-dihydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-5-27-20(25)17-12(2)23-15-10-21(3,4)11-16(24-26)19(15)18(17)13-8-6-7-9-14(13)22/h6-9,26H,5,10-11H2,1-4H3/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWSYHYGGIMELZ-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2CC(CC(=NO)C2=C1C3=CC=CC=C3Cl)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2CC(C/C(=N\O)/C2=C1C3=CC=CC=C3Cl)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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